molecular formula C13H13FN2O B2382829 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone CAS No. 860785-14-4

1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone

Cat. No. B2382829
CAS RN: 860785-14-4
M. Wt: 232.258
InChI Key: DFAWHFIZXSIPFQ-UHFFFAOYSA-N
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Description

1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone, also known as 1F-MBIE, is an organic compound that has recently gained attention due to its potential applications in scientific research and drug development. 1F-MBIE is a synthetic molecule with a unique structure that is composed of a fluorobenzyl group, a methyl group, a 1H-imidazol-4-yl group, and an ethanone group. This compound has been studied for its potential as an inhibitor of enzymes and its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:

Antitubercular Activity

Indole derivatives have also been explored for their antitubercular potential:

  • (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds showed in vitro antitubercular activity .

Other Biological Activities

Beyond antiviral and antitubercular effects, indole derivatives exhibit a wide range of biological activities:

properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-9(17)13-8-16(10(2)15-13)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAWHFIZXSIPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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